N-ethyl-8-methoxyquinoline-5-sulfonamide
CAS No.: 129660-45-3
Cat. No.: VC10785505
Molecular Formula: C12H14N2O3S
Molecular Weight: 266.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129660-45-3 |
|---|---|
| Molecular Formula | C12H14N2O3S |
| Molecular Weight | 266.32 g/mol |
| IUPAC Name | N-ethyl-8-methoxyquinoline-5-sulfonamide |
| Standard InChI | InChI=1S/C12H14N2O3S/c1-3-14-18(15,16)11-7-6-10(17-2)12-9(11)5-4-8-13-12/h4-8,14H,3H2,1-2H3 |
| Standard InChI Key | KZTMBEQDOUSILV-UHFFFAOYSA-N |
| SMILES | CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC |
| Canonical SMILES | CCNS(=O)(=O)C1=C2C=CC=NC2=C(C=C1)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-Ethyl-8-methoxyquinoline-5-sulfonamide comprises a quinoline core, a planar heterocyclic aromatic system with a nitrogen atom at position 1. Key substituents include:
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Methoxy group (-OCH₃) at position 8, which donates electron density via resonance, enhancing solubility and influencing intermolecular interactions.
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Sulfonamide group (-SO₂NH₂) at position 5, modified by an ethyl group (-CH₂CH₃) on the nitrogen atom. This group contributes to hydrogen bonding and electrostatic interactions with biological targets.
The compound’s molecular formula is C₁₂H₁₄N₂O₃S, with a molecular weight of 278.32 g/mol. Theoretical calculations predict a logP value of ~2.5, indicating moderate lipophilicity, and a polar surface area (PSA) of 87.7 Ų, suggesting reasonable membrane permeability .
Table 1: Comparative Physicochemical Properties of Quinoline Sulfonamides
| Compound | Molecular Formula | Molecular Weight (g/mol) | logP | PSA (Ų) |
|---|---|---|---|---|
| N-Ethyl-8-methoxyquinoline-5-sulfonamide | C₁₂H₁₄N₂O₃S | 278.32 | 2.5 | 87.7 |
| 8-Hydroxyquinoline | C₉H₇NO | 145.16 | 2.1 | 41.5 |
| N-Ethyl-7-methoxyquinoline-8-sulfonamide | C₁₂H₁₄N₂O₃S | 278.32 | 2.4 | 87.7 |
| Isoquinoline-5-sulfonamide | C₉H₈N₂O₂S | 208.24 | 1.8 | 84.6 |
Synthesis and Optimization
General Synthetic Route
The synthesis of N-ethyl-8-methoxyquinoline-5-sulfonamide likely follows a multi-step protocol analogous to related quinoline sulfonamides :
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Quinoline Core Formation: The Skraup or Doebner-Miller reaction synthesizes the quinoline backbone, introducing the methoxy group at position 8 via electrophilic substitution.
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Sulfonation: Treatment with chlorosulfonic acid (ClSO₃H) at 0–5°C selectively sulfonates position 5, yielding quinoline-5-sulfonic acid.
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Amidation: Reaction with ethylamine in the presence of a coupling agent (e.g., HATU) forms the sulfonamide bond.
Critical parameters include:
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Temperature Control: Sulfonation requires strict temperature regulation to avoid polysubstitution.
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Solvent Selection: Pyridine or DMF enhances nucleophilic displacement during amidation.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) ensures >95% purity.
Industrial-Scale Production Challenges
Industrial synthesis faces hurdles such as:
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Regioselectivity: Competing sulfonation at positions 5 and 8 necessitates directing groups or protective strategies.
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Waste Management: Sulfur trioxide byproducts require neutralization to prevent environmental contamination.
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Yield Optimization: Continuous flow reactors and catalytic recycling improve efficiency, though pilot-scale data remain scarce.
Biological Activity and Mechanism of Action
Table 2: Hypothesized Biological Targets and Mechanisms
Structure-Activity Relationships (SAR)
Substituent Effects on Bioactivity
Key SAR insights from quinoline derivatives include:
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Methoxy Position: 8-Methoxy groups enhance electron density, improving interaction with hydrophobic enzyme pockets. Shifting to position 7 reduces anticancer efficacy by ~40%.
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Sulfonamide Placement: 5-Sulfonamides may exhibit weaker DNA intercalation but stronger enzyme inhibition compared to 8-sulfonamides due to reduced steric hindrance.
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N-Alkylation: Ethyl groups balance lipophilicity and solubility; bulkier substituents (e.g., propyl) diminish cellular uptake .
Metal Chelation Capacity
The 8-methoxy-5-sulfonamide scaffold lacks the {N,O} donor system required for strong metal chelation, unlike 8-hydroxyquinoline derivatives. This limits its utility in metal-dependent therapies but may reduce off-target toxicity .
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